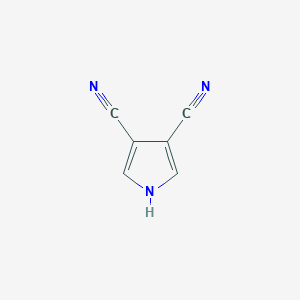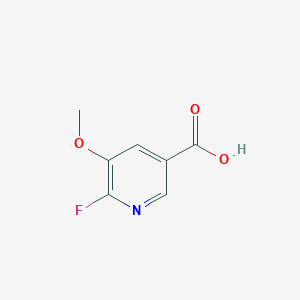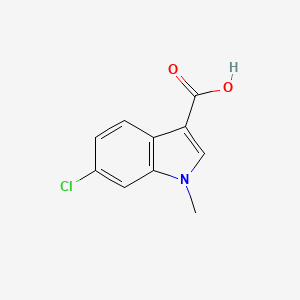
3-Benzyloxy-4-fluorophenol
描述
3-Benzyloxy-4-fluorophenol is a chemical compound with the molecular formula C13H11FO2 . It has a molecular weight of 218.23 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a benzyloxy (C6H5-O-) group and a fluorine atom attached to it . The exact positions of these attachments could be confirmed with a detailed structural analysis.Physical And Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.作用机制
Target of Action
3-Benzyloxy-4-fluorophenol is a chemical compound that is often used in the field of organic synthesis
Mode of Action
The mode of action of this compound is not well-understood due to the lack of studies focusing on this specific compound. It’s possible that it may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der Waals forces, or electrostatic interactions. The exact nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its use in organic synthesis, it’s possible that it may be involved in various chemical reactions, potentially affecting multiple pathways
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets and how long it stays in the body .
Result of Action
These effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
实验室实验的优点和局限性
One of the major advantages of using 3-Benzyloxy-4-fluorophenol in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of new cancer therapies. However, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise, which may limit its widespread use in research.
未来方向
There are several potential future directions for the research on 3-Benzyloxy-4-fluorophenol. One area of interest is the development of new cancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, research is needed to optimize the synthesis of this compound to make it more accessible to researchers.
科学研究应用
3-Benzyloxy-4-fluorophenol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
安全和危害
生化分析
Biochemical Properties
3-Benzyloxy-4-fluorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with phenol hydroxylase, an enzyme involved in the hydroxylation of phenolic compounds. This interaction can lead to the formation of fluorocatechol, a key intermediate in the metabolic pathway of fluorophenols . Additionally, this compound may interact with other biomolecules, such as cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with specific biomolecules. For instance, it can bind to the active site of phenol hydroxylase, inhibiting its activity and leading to the accumulation of fluorophenolic intermediates . Additionally, this compound may act as an inhibitor or activator of other enzymes, such as cytochrome P450, thereby modulating their catalytic activity and influencing metabolic pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to the formation of degradation products, which may affect its biological activity. In in vitro and in vivo studies, this compound has shown consistent effects on cellular function, with no significant changes observed over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defense mechanisms and reducing oxidative stress . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of reactive intermediates and the disruption of cellular homeostasis. Therefore, it is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the degradation of fluorophenolic compounds. One of the key pathways is the catechol pathway, where this compound is first hydroxylated by phenol hydroxylase to produce fluorocatechol . This intermediate is then further metabolized by other enzymes, leading to the formation of non-toxic metabolites that can be excreted from the body. Additionally, this compound may influence metabolic flux and alter the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and accumulation in target cells . Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which helps in its distribution and localization within different cellular compartments. This binding interaction also influences its bioavailability and biological activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound in these compartments can influence various cellular processes, including protein synthesis, energy production, and apoptosis.
属性
IUPAC Name |
4-fluoro-3-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAQHZXWKMTORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


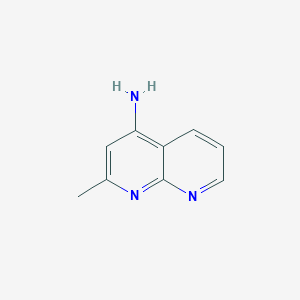
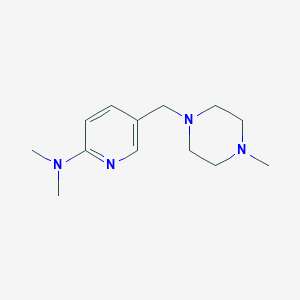
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B3346836.png)


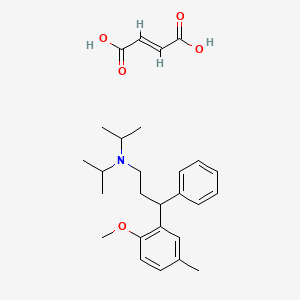
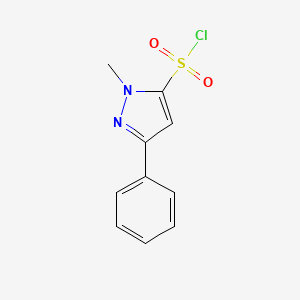
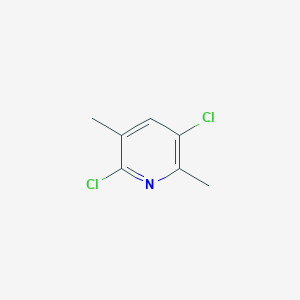
![[(3-Bromo-4-fluorophenyl)methyl]diethyamine](/img/structure/B3346868.png)

